molecular formula C10H18O4 B1197064 2-Heptyl-malonic acid CAS No. 760-54-3

2-Heptyl-malonic acid

Cat. No.: B1197064
CAS No.: 760-54-3
M. Wt: 202.25 g/mol
InChI Key: YSFZWUJOBANROZ-UHFFFAOYSA-N
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Description

It has the molecular formula C10H18O4 and a molecular weight of 202.2475 . This compound is characterized by an aliphatic tail containing seven carbon atoms attached to a malonic acid core.

Scientific Research Applications

2-Heptyl-malonic acid has various applications in scientific research, including:

Mechanism of Action

Target of Action

n-Heptylmalonic acid, also known as 2-heptylmalonate or 2-heptylpropanedioate , is a medium-chain fatty acid

Biochemical Pathways

n-Heptylmalonic acid is likely involved in fatty acid metabolism, given its classification as a medium-chain fatty acid . Fatty acids play a crucial role in energy production, acting as substrates for beta-oxidation, a process that generates acetyl-CoA, which can then enter the citric acid cycle for further energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Heptyl-malonic acid can be synthesized through the alkylation of malonic acid with heptyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium ethoxide or potassium tert-butoxide to deprotonate the malonic acid, followed by the addition of heptyl bromide or heptyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same alkylation reaction, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Heptyl-malonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield heptylmalonic acid derivatives with hydroxyl or carbonyl groups, while reduction can produce heptyl alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its longer aliphatic chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain affects its solubility, reactivity, and interaction with biological systems, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

2-heptylpropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-2-3-4-5-6-7-8(9(11)12)10(13)14/h8H,2-7H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFZWUJOBANROZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226902
Record name n-Heptylmalonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Heptylmalonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059719
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

760-54-3
Record name 2-Heptylpropanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=760-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Heptylpropanedioic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name n-Heptylmalonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3834
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Record name n-Heptylmalonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HEPTYLPROPANEDIOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4AF7W5PDX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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